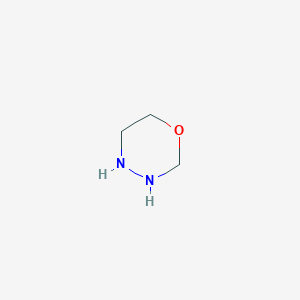

1,3,4-oxadiazinane

Übersicht

Beschreibung

1,3,4-oxadiazinane is a heterocyclic compound that features a six-membered ring containing three carbon atoms, one nitrogen atom, and two oxygen atoms. This compound is part of the oxadiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3,4-oxadiazine, tetrahydro- can be achieved through several methods. One common approach involves the [2 + 4] cycloaddition of allenoates with N-acyldiazenes, catalyzed by 4-(dimethylamino)pyridine (DMAP). This method is atom-efficient but limited by the instability of N-acyldiazenes as starting materials . An alternative and more practical route involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by DMAP-catalyzed cycloaddition with allenoates .

**Industrial Production Methods

Eigenschaften

IUPAC Name |

1,3,4-oxadiazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-6-3-5-4-1/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUGUKDXBSEMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCNN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442958 | |

| Record name | 2H-1,3,4-Oxadiazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55944-26-8 | |

| Record name | 2H-1,3,4-Oxadiazine, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 1,3,4-oxadiazinanes?

A: A common synthetic strategy involves the cyclization of β-hydrazino-alcohols with carbon disulfide or 1,1′-thiocarbonyldiimidazole (TCDI) to yield 1,3,4-oxadiazinane-2-thiones. [] This method allows for the incorporation of various substituents on the oxadiazinane ring, leading to a diverse range of derivatives. Another approach utilizes a Sc(OTf)3-catalyzed formal [3 + 3] cycloaddition reaction of diaziridines and quinones. This method offers a good yield of 1,3,4-oxadiazinanes and demonstrates a broad substrate scope for both diaziridines and quinones. []

Q2: What is the typical conformation of the this compound ring?

A: The this compound ring can adopt various conformations. For example, the title compound in [], 4-Methyl-3-(2-phenoxyacetyl)-5-phenyl-1,3,4-oxadiazinan-2-one, exhibits a twisted boat conformation. In contrast, in (5S,6R)-5-Methyl-6-phenyl-4-propyl-1,3,4-oxadiazinane-2-thione, the two molecules in the asymmetric unit adopt roughly half-chair conformations. [] These examples demonstrate the conformational flexibility of the this compound ring system.

Q3: How do substituents influence the crystal structure of 1,3,4-oxadiazinanes?

A: The presence and nature of substituents can significantly influence the crystal packing and intermolecular interactions in 1,3,4-oxadiazinanes. For instance, in (5S,6R)-5-Methyl-6-phenyl-4-propyl-1,3,4-oxadiazinane-2-thione, the crystal structure reveals dimers linked by N—H⋯S hydrogen bonds. [] In 4-Methyl-3-(2-phenoxyacetyl)-5-phenyl-1,3,4-oxadiazinan-2-one, the crystal structure is stabilized by C-H⋯O, C-H⋯π, and π-π interactions. [] These examples highlight the role of substituents in dictating the solid-state arrangement of this compound derivatives.

Q4: What spectroscopic techniques are useful for characterizing 1,3,4-oxadiazinanes?

A: While the provided abstracts do not offer detailed spectroscopic data, techniques like X-ray crystallography are essential for elucidating the three-dimensional structure of these compounds. [, , ] In addition to crystallography, techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are routinely employed for the structural characterization of organic compounds, including 1,3,4-oxadiazinanes. These techniques provide complementary information about the compound's structure, functional groups, and molecular weight.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,5-dimethoxyphenyl)methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1657178.png)

![N-[(2-bromo-5-methoxy-phenyl)methylideneamino]-2-naphthalen-1-yloxy-propanamide](/img/structure/B1657179.png)

![3-chloro-6-methoxy-N-[(E)-pyridin-2-ylmethylideneamino]-1-benzothiophene-2-carboxamide](/img/structure/B1657189.png)

![5-[(4-Bromophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B1657190.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-benzyloxamide](/img/structure/B1657191.png)

![2-(2-bromophenoxy)-N-[(E)-naphthalen-2-ylmethylideneamino]propanamide](/img/structure/B1657192.png)

![5-bromo-N-[(E)-1-thiophen-2-ylethylideneamino]furan-2-carboxamide](/img/structure/B1657193.png)

![6,7-dimethoxyspiro[4H-isoquinoline-3,1'-cyclopentane];hydrochloride](/img/structure/B1657195.png)

![4-[(E)-(3,5-Dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)iminomethyl]-3-nitrobenzonitrile](/img/structure/B1657196.png)

![2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone;hydrobromide](/img/structure/B1657200.png)